
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group, a methyl group, and an aminopyrrolidine dicarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: This step involves the protection of the amino group using a fluorenylmethyl protecting group.
Formation of the Aminopyrrolidine Dicarboxylate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: For studying the interactions of the compound with biological targets.
Mécanisme D'action
The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate
Uniqueness
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to the presence of the aminopyrrolidine moiety, which can impart specific biological activity and reactivity compared to its hydroxyl or methyl analogs.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3/t13-,19-/m1/s1 |
Clé InChI |
JQPYOURZBOBMIS-BFUOFWGJSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
SMILES canonique |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
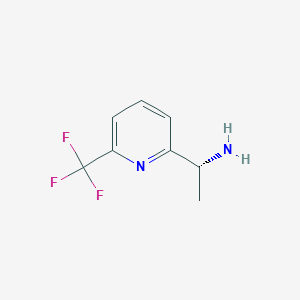
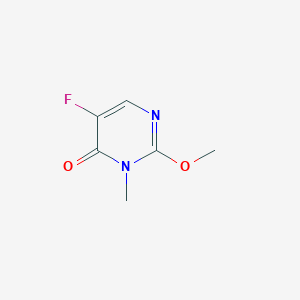
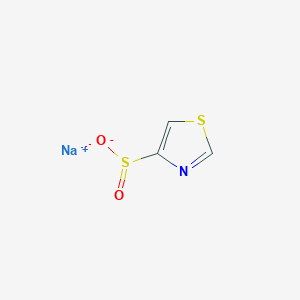

![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)


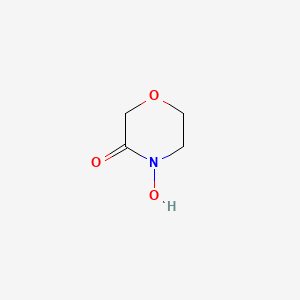

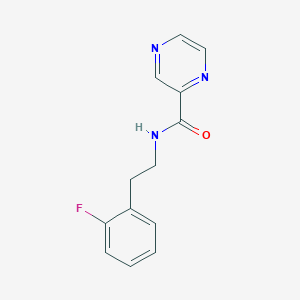
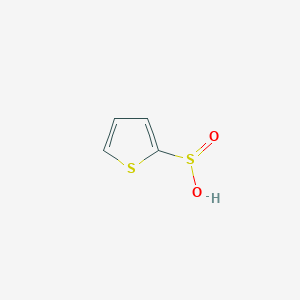
![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
